3-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one

Chromatography ADME Prediction Lipophilicity

3-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one is a polycyclic indole derivative belonging to the hexahydrocycloocta[b]indol-6-one class. It serves as a key intermediate in the synthesis of sarpagine-ajmaline-macroline indole alkaloids.

Molecular Formula C15H17NO
Molecular Weight 227.30 g/mol
CAS No. 651740-34-0
Cat. No. B12531512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one
CAS651740-34-0
Molecular FormulaC15H17NO
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C3=C(N2)C(=O)CCCCC3
InChIInChI=1S/C15H17NO/c1-10-7-8-11-12-5-3-2-4-6-14(17)15(12)16-13(11)9-10/h7-9,16H,2-6H2,1H3
InChIKeyQQVOJDKHRQNUML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one (CAS 651740-34-0) Supplier & Procurement Reference


3-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one is a polycyclic indole derivative belonging to the hexahydrocycloocta[b]indol-6-one class. It serves as a key intermediate in the synthesis of sarpagine-ajmaline-macroline indole alkaloids [1]. Its computable physicochemical profile—including an XlogP of 3.9, exact mass of 227.13111 g/mol, and a complexity score of 301—differentiates it from the unsubstituted parent and halogenated analogs within the same scaffold family .

Why the 3-Methyl Substituent Cannot Be Replaced by Generic Cycloocta[b]indol-6-one Analogs


The position of the methyl group on the indole ring directly impacts lipophilicity, electronic distribution, and steric environment. Even closely related isomers such as the 4-methyl derivative or the unsubstituted parent exhibit distinct computed property profiles (e.g., XlogP differences of up to 0.3 log units), which translate into altered chromatographic retention times, differential solubility in organic solvents, and divergent reactivity in downstream synthetic applications . Simple replacement of the 3-methyl compound with an in-class analog can therefore lead to unexpected purification challenges, yield losses, or failure to achieve the desired natural product configuration.

Quantitative Differential Evidence for 3-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one vs. Closest Analogs


Computed Lipophilicity (XlogP) Differentiates 3-Methyl from Unsubstituted Parent and 2-Chloro Analog

The computed XlogP for 3-methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one is 3.9 , compared to 3.6 for the unsubstituted parent and 4.12 for the 2-chloro derivative [1]. The 0.3 log-unit increase over the parent indicates higher lipophilicity, translating to longer reverse-phase HPLC retention and potential differences in membrane permeability. Conversely, the 3-methyl compound is less lipophilic than the 2-chloro variant by 0.22 log units, offering an intermediate hydrophobicity profile.

Chromatography ADME Prediction Lipophilicity

Exact Mass Distinction Enables Unambiguous MS Identification Against Parent and Chloro Analogs

The monoisotopic exact mass of 3-methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one is 227.13111 g/mol . The unsubstituted parent has an exact mass of 213.11545 g/mol , while the 2-chloro analog weighs 247.076 g/mol [1]. The mass difference of +14.01566 Da relative to the parent corresponds to a methyl group, whereas the −19.94489 Da difference versus the 2-chloro analog reflects the replacement of Cl with CH₃.

Mass Spectrometry Quality Control Identification

Molecular Complexity Score Separates 3-Methyl from Unsubstituted Parent

The computed molecular complexity score for 3-methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one is 301 , compared to 276 for the unsubstituted parent . The 25-unit increase reflects the additional methyl substituent's contribution to topological complexity. The 4-methyl isomer shares the same complexity score of 301 , indicating that positional isomerism does not alter this metric.

Synthetic Feasibility Cost Prediction Purity

Boiling Point and Melting Point Data Enable Purification-Method Selection Versus Parent Compound

3-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one has a reported boiling point of 242.8 °C at 760 mmHg and a melting point of 34–38 °C . In contrast, the unsubstituted parent has a melting point of 173–175 °C and a predicted boiling point of 408.0 °C . The substantially lower boiling point (Δ ≈ 165 °C) and melting point (Δ ≈ 135 °C) of the 3-methyl derivative indicate significantly higher volatility and lower crystallinity, favoring purification by distillation or sublimation over recrystallization.

Purification Distillation Crystallization

Optimal Application Scenarios for 3-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one Based on Differentiated Properties


Total Synthesis of Macroline–Sarpagine Alkaloids Requiring a Pre-Installed 3-Methyl Group

The 3-methyl substituent matches the indole substitution pattern found in many macroline and sarpagine alkaloids. Using this compound as a late-stage intermediate avoids a low-yielding or non-selective C3-methylation step, directly reducing step count and improving overall yield [1]. The 4-methyl isomer or unsubstituted parent would necessitate additional synthetic manipulation to install the methyl group at the correct position.

Chromatographic Method Development and Quality Control of Cycloocta[b]indol-6-one Compound Libraries

The intermediate XlogP (3.9) of the 3-methyl derivative provides a distinct retention window in reverse-phase HPLC, enabling baseline separation from the unsubstituted parent (XlogP 3.6) and the 2-chloro analog (XlogP 4.12) . Combined with its unique exact mass (227.13111 Da), this allows unambiguous identification in LC-MS workflows for compound library screening.

Distillation-Based Purification Protocols for Volatile Intermediates

The boiling point of 242.8 °C at atmospheric pressure makes the 3-methyl compound amenable to vacuum distillation for purification, whereas the unsubstituted parent (bp ~408 °C) requires high-temperature distillation or alternative methods . This property is particularly advantageous in multi-step syntheses where rapid purification between steps is critical.

Computational Chemistry and SAR Studies Requiring Defined Physicochemical Parameters

The availability of well-defined computed properties—XlogP, PSA, complexity score, exact mass—enables the 3-methyl compound to serve as a reproducible reference point in QSAR models or molecular docking studies. The quantified differences relative to the parent and halogenated analogs allow researchers to attribute activity changes specifically to the 3-methyl substitution rather than to scaffold variations .

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